molecular formula C12H13NO4 B3057179 Methyl 2-(benzoylamino)-3-oxobutanoate CAS No. 77320-41-3

Methyl 2-(benzoylamino)-3-oxobutanoate

Cat. No.: B3057179
CAS No.: 77320-41-3
M. Wt: 235.24 g/mol
InChI Key: HZLTXEVQQJCKPL-UHFFFAOYSA-N
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Description

Methyl 2-(benzoylamino)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoylamino group attached to a 3-oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(benzoylamino)-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Another method involves the condensation of methyl acetoacetate with benzamide in the presence of a dehydrating agent such as phosphorus oxychloride. This reaction typically requires refluxing the reactants in an appropriate solvent, such as toluene, for several hours.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as those described above but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzoylamino)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol, yielding hydroxy derivatives.

    Substitution: The benzoylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(benzoylamino)-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 2-(benzoylamino)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds or other interactions with active sites, influencing the activity of the target molecule. The keto group can also participate in various chemical reactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(benzoylamino)-3-oxopentanoate: Similar structure but with an additional carbon in the chain.

    Ethyl 2-(benzoylamino)-3-oxobutanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-(benzoylamino)-3-hydroxybutanoate: Similar structure but with a hydroxy group instead of a keto group.

Uniqueness

Methyl 2-(benzoylamino)-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

methyl 2-benzamido-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-8(14)10(12(16)17-2)13-11(15)9-6-4-3-5-7-9/h3-7,10H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLTXEVQQJCKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)OC)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297856
Record name methyl 2-(benzoylamino)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77320-41-3
Record name NSC118631
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118631
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-(benzoylamino)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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